molecular formula C14H15Br B14260713 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene CAS No. 153140-78-4

1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene

Cat. No.: B14260713
CAS No.: 153140-78-4
M. Wt: 263.17 g/mol
InChI Key: CRPGSPYIXFWTLU-UHFFFAOYSA-N
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Description

1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 5,5-dimethylhex-1-en-3-yn-1-yl group. This compound is of interest in organic chemistry due to its unique structure, which combines aromatic, alkyne, and alkene functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-iodobenzene and 5,5-dimethylhex-1-en-3-yne.

    Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 1-bromo-2-iodobenzene reacts with 5,5-dimethylhex-1-en-3-yne in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C).

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation Reactions: The alkyne and alkene functionalities can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of azido or thiol-substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated alkanes.

Scientific Research Applications

1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Catalysis: Used in the study of catalytic processes involving palladium and other transition metals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene depends on the specific reaction it undergoes. For example:

    In Sonogashira Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the alkyne and the aryl halide.

    In Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(hex-5-yn-1-yl)benzene: Similar structure but lacks the dimethyl substitution on the hexynyl group.

    1-Bromo-2,5-dimethoxybenzene: Contains methoxy groups instead of the alkyne and alkene functionalities.

Uniqueness

1-Bromo-2-(5,5-dimethylhex-1-en-3-yn-1-yl)benzene is unique due to the presence of both alkyne and alkene groups, which provide diverse reactivity and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

153140-78-4

Molecular Formula

C14H15Br

Molecular Weight

263.17 g/mol

IUPAC Name

1-bromo-2-(5,5-dimethylhex-1-en-3-ynyl)benzene

InChI

InChI=1S/C14H15Br/c1-14(2,3)11-7-6-9-12-8-4-5-10-13(12)15/h4-6,8-10H,1-3H3

InChI Key

CRPGSPYIXFWTLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC=CC1=CC=CC=C1Br

Origin of Product

United States

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